Enantioselective Enzymatic Resolution Yields >99% ee (S)-Amine from Racemic Mixture
The (S)-enantiomer can be isolated in high enantiomeric purity from the racemic mixture via an efficient lipase-mediated acylation. This process yields (S)-1-(3-bromophenyl)ethanamine in 91–95% isolated yield with >99% enantiomeric excess (ee).
| Evidence Dimension | Enantioselective resolution efficiency |
|---|---|
| Target Compound Data | Isolated yield: 91–95%; Enantiomeric excess: >99% ee |
| Comparator Or Baseline | Racemic 1-(3-bromophenyl)ethanamine (RS)-1 |
| Quantified Difference | >99% ee (target) vs. 0% ee (racemic) |
| Conditions | CALB/Novozym 435 or Amano lipase PS-catalyzed acylation with ethyl 2-methoxyacetate |
Why This Matters
Procuring the pre-resolved (S)-enantiomer eliminates the need for in-house chiral separation, saving time and resources while ensuring consistent enantiopurity for downstream asymmetric synthesis.
